HIV-1 gp120-CD4 Binding Inhibition: A Defined Upper Threshold Separates This Compound from Potent NBD-Series Inhibitors
In a standardized cell-based assay measuring inhibition of HIV-1 YU2 gp120 binding to CD4-expressing Cf2Th-CD4/CCR5 cells after 48 h, N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide displayed an IC50 value >100,000 nM, establishing it as essentially inactive at the gp120-CD4 interface [1]. In stark contrast, the structurally related oxalamide NBD-11021, which incorporates modified regions II and III but retains the 4-chlorophenyl-oxalamide core, demonstrated pan-neutralization against a panel of 56 Env-pseudotyped HIV-1 isolates with an IC50 as low as 270 nM [2]. This >370-fold difference in potency defines the functional boundary between an inert scaffold and a broad-spectrum entry inhibitor, highlighting the necessity of precise substitution for target engagement.
| Evidence Dimension | Inhibition of HIV-1 gp120 binding to CD4 (cell-based assay) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | NBD-11021: IC50 = 270 nM (against HIV-1 KP-5mvcR in TZM-bl cells) |
| Quantified Difference | >370-fold lower potency (essentially inactive) |
| Conditions | Target compound: Cf2Th-CD4/CCR5 cells, HIV-1 YU2, 48 h; Comparator: TZM-bl cells, HIV-1 KP-5mvcR |
Why This Matters
For researchers procuring a compound to serve as a negative control or to probe the steric limits of the gp120 Phe43 cavity, this data justifies the selection of this analog over active NBD-series inhibitors.
- [1] ChEMBL Activity ID 5134130, Assay CHEMBL1646731. Molecule CHEMBL1645340. European Bioinformatics Institute (EBI). View Source
- [2] LaLonde, J. M., et al. (2015). Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 58(17), 6909–6927. View Source
